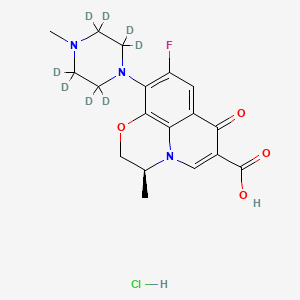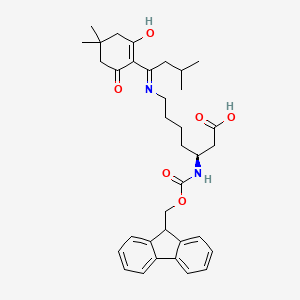
5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin: is a synthetic porphyrin derivative known for its unique photophysical properties. Porphyrins are a group of organic compounds, essential in various biological systems, such as hemoglobin and chlorophyll.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin typically involves the condensation of pyrrole with 4-ethylbenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, often using boron trifluoride diethyl etherate as the catalyst. The product is then purified through column chromatography .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with potential scaling up of reaction volumes and optimization of purification processes to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can modify the central metal ion in metalloporphyrin derivatives.
Substitution: Substitution reactions can occur at the peripheral phenyl groups or the central metal ion in metalloporphyrin derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include various metalloporphyrin derivatives and substituted porphyrins, which have distinct photophysical and chemical properties .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin is used as a photosensitizer in photodynamic therapy and as a catalyst in various organic reactions .
Biology: The compound has shown potential in biological applications, particularly in antimicrobial photodynamic therapy, where it exhibits activity against antibiotic-resistant bacteria .
Medicine: In medicine, it is explored for its potential in treating infections and certain types of cancer through photodynamic therapy .
Industry: Industrially, the compound is used in the development of advanced materials, such as organic photovoltaics and sensors .
Mécanisme D'action
The mechanism of action of 5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin primarily involves the generation of reactive oxygen species (ROS) upon irradiation with light. These ROS can cause damage to cellular components, leading to cell death. This property is particularly useful in photodynamic therapy, where the compound targets microbial cells or cancer cells, causing their destruction upon light activation .
Comparaison Avec Des Composés Similaires
- 5,10,15,20-Tetrakis(4-fluorophenyl)porphyrin
- 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin
Uniqueness: 5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin is unique due to its specific photophysical properties, which make it highly effective as a photosensitizer. Its ethyl groups provide distinct steric and electronic effects compared to other similar compounds, influencing its reactivity and interaction with light .
Propriétés
Formule moléculaire |
C52H46N4 |
|---|---|
Poids moléculaire |
726.9 g/mol |
Nom IUPAC |
5,10,15,20-tetrakis(4-ethylphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C52H46N4/c1-5-33-9-17-37(18-10-33)49-41-25-27-43(53-41)50(38-19-11-34(6-2)12-20-38)45-29-31-47(55-45)52(40-23-15-36(8-4)16-24-40)48-32-30-46(56-48)51(44-28-26-42(49)54-44)39-21-13-35(7-3)14-22-39/h9-32,53,56H,5-8H2,1-4H3 |
Clé InChI |
AJYDLWIDABRYKT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)CC)C8=CC=C(C=C8)CC)C=C4)C9=CC=C(C=C9)CC)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


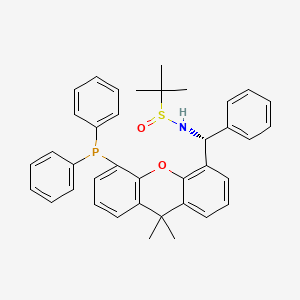

![10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene](/img/structure/B15126332.png)
![tert-butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate](/img/structure/B15126333.png)
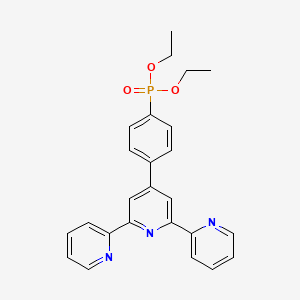
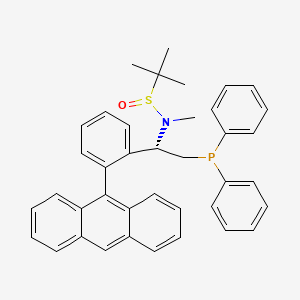
![2-methyl-N-[3-(2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propanamide;hydrochloride](/img/structure/B15126362.png)
![(2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B15126368.png)
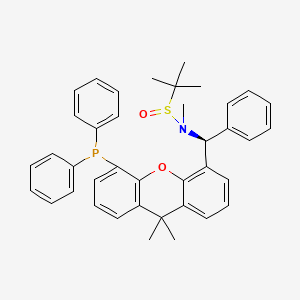
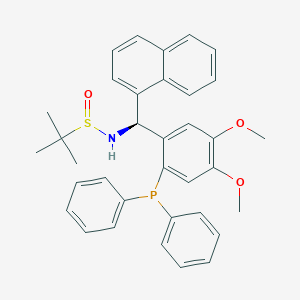
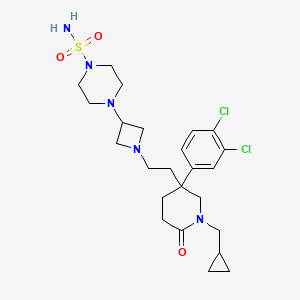
![(S)-3,5-Dichloro-4-[2-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-2-[[3-(cyclopropylmethoxy)-4-(methylsulfonamido)benzoyl]oxy]ethyl]pyridine1-Oxide](/img/structure/B15126391.png)
